molecular formula C9H12O6 B1367146 (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid CAS No. 76784-95-7

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

Cat. No.: B1367146
CAS No.: 76784-95-7
M. Wt: 216.19 g/mol
InChI Key: WTNDADANUZETTI-JKUQZMGJSA-N
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Description

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is an organic compound characterized by a cyclohexane ring substituted with three carboxylic acid groups at the 1, 2, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid typically involves the cyclization of appropriate precursors followed by carboxylation reactions. One common method includes the use of cyclohexane derivatives, which undergo oxidation and subsequent carboxylation to introduce the carboxylic acid groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Alcohols: Formed by reduction of carboxylic acids.

Scientific Research Applications

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules and pathways.

Comparison with Similar Compounds

  • 1,2,3-Cyclohexanetricarboxylic Acid
  • 1,3,5-Cyclohexanetricarboxylic Acid
  • Cyclohexane-1,2-dicarboxylic Acid

Uniqueness: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Biological Activity

(1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic acid, also known as cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid, is a compound characterized by a cyclohexane ring with three carboxylic acid groups at the 1st, 2nd, and 4th positions. This unique stereochemistry imparts specific biological activities that have been the subject of various studies. This article explores the compound's biological activity across different fields, including immunology, cell biology, neurology, and gastroenterology.

  • Molecular Formula : C₉H₁₂O₆
  • Molecular Weight : 216.19 g/mol
  • CAS Number : 76784-95-7
  • IUPAC Name : (1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid

Immunology

Research indicates that (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid acts as an antiplasmin agent , inhibiting plasmin activity and thus potentially modulating inflammatory responses. It targets the α4β1 integrin involved in various inflammatory diseases. Studies have shown that specific ligands can influence the course of inflammation by affecting integrin-mediated pathways.

Case Study Findings :

  • Target : α4β1 integrin
  • Methods : Synthesis of ligands and testing on cellular models.
  • Results : Targeting α4β1 integrin can alter inflammatory responses significantly.

Cell Biology

The compound's interaction with cell signaling pathways is crucial for understanding its role in cellular functions. It has been shown to enhance the adhesion and proliferation of mesenchymal stem cells (MSCs) when used to modify collagen-based materials.

Experimental Results :

  • Cell Types Tested : MSCs and osteoblasts.
  • Methods : Ligand attachment to collagen matrices.
  • Results : Improved cell adhesion and proliferation observed.

Neurology

In neurological research, (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid has been investigated for its effects on neural cell adhesion and migration. These processes are critical for neural development and repair mechanisms.

Research Insights :

  • Methods : Treatment of neural cell cultures.
  • Results : The compound influenced neural cell behavior positively, indicating potential applications in neuroregenerative medicine.

Gastroenterology

The compound has shown promise in studies related to inflammatory bowel disease (IBD). It modulates the interaction between α4β7 integrin and MAdCAM-1, which is vital for lymphocyte adhesion in the gut.

Findings from IBD Models :

  • Target Interaction : α4β7–MAdCAM-1.
  • Methods : Testing in IBD models.
  • Results : Reduced lymphocyte adhesion suggests a therapeutic approach for IBD.

Summary of Applications

FieldApplicationKey Findings
ImmunologyAntiplasmin activity targeting α4β1 integrinModulates inflammatory responses
Cell BiologyEnhances MSC adhesionImproved proliferation in modified biomaterials
NeurologyInfluences neural cell behaviorPotential applications in neuroregenerative medicine
GastroenterologyModulates lymphocyte adhesionNew therapeutic strategies for IBD

Properties

CAS No.

76784-95-7

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

(1R,2S,4S)-cyclohexane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m0/s1

InChI Key

WTNDADANUZETTI-JKUQZMGJSA-N

SMILES

C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H]([C@H](C[C@H]1C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a four-necked flask equipped with a thermometer, a stirring device, a condenser and a temperature controller, 198 parts by weight of cyclohexane-1,3,4-tricarboxylic 3,4-anhydride and 300 parts by weight of n-propyl alcohol were charged and allowed to react at 100° C. for 3 h. After the reaction, the excess n-propyl alcohol was distilled off under reduced pressure to obtain monopropyl ester of cyclohexane-1,3,4-tricarboxylic acid as a colorless and transparent liquid. The product was identified by confirming the disappearance of the characteristic absorption of acid anhydride group (1850 and 1790 cm−1) and the appearance of the characteristic absorption of ester group (1735 cm−1) on infrared absorption spectra, and by determining the molecular weight using a gas chromatograph-mass spectrometer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 2
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 3
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 4
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 5
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 6
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

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